![molecular formula C15H14N2O4S B1684142 贝利司他 CAS No. 866323-14-0](/img/structure/B1684142.png)
贝利司他
描述
Belinostat, also known as PXD101, is a histone deacetylase inhibitor (HDAC) developed by TopoTarget for the treatment of hematological malignancies and solid tumors . It is used to treat peripheral T-cell lymphoma in patients who have been treated with other medicines that did not work well .
Synthesis Analysis
Belinostat is synthesized via a five-step process starting from benzaldehyde. This includes an addition reaction with sodium bisulfite, sulfochlorination with chlorosulfonic acid, sulfonamidation with aniline, Knoevenagel condensation, and the final amidation with hydroxylamine .Molecular Structure Analysis
The molecular formula of Belinostat is C15H14N2O4S . It is a hydroxamic acid, a sulfonamide, and an olefinic compound . The IUPAC name is (E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide .Chemical Reactions Analysis
Belinostat inhibits the enzyme histone deacetylase (HDAC) with a sulfonamide-hydroxamide structure . It prevents the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . In vitro, belinostat caused the accumulation of acetylated histones and other proteins, increased the expression of tumor-suppressor genes .Physical And Chemical Properties Analysis
Belinostat has a molecular weight of 318.3 g/mol . It is a hydroxamic acid-type histone deacetylase (HDAC) inhibitor with antineoplastic activity .科学研究应用
Combination Therapy for Solid Tumors
Belinostat has been studied in vitro for its synergistic effects when combined with other cancer treatments, such as the proteasome inhibitor bortezomib, showing potential in treating solid tumors .
Treatment of Peripheral T-cell Lymphoma (PTCL)
Belinostat is approved for the treatment of relapsed or refractory PTCL. It acts as a histone deacetylase inhibitor, which is a promising approach for PTCL therapy .
Metabolic Stability Improvement
Research has been conducted on improving the metabolic stability of Belinostat for solid tumors like colon cancer. A novel prodrug, copper-bis-belinostat (Cubisbel), has been designed to overcome pharmacokinetic challenges .
Combination with CHOP Regimen
Belinostat has been combined with the standard CHOP regimen (cyclophosphamide, doxorubicin, vincristine, and prednisone) to determine the maximum tolerated dose for enhanced treatment efficacy .
Enzymatic Metabolism Studies
In vitro studies have shown that Belinostat is primarily metabolized by UGT1A1 and to a lesser extent by CYP2A6, CYP2C9, and CYP3A4, which is crucial for understanding its pharmacokinetics and potential drug interactions .
Clinical Trials and Approvals
Belinostat has undergone clinical trials leading to its first global approval, marking a significant milestone in its application for treating specific lymphomas .
作用机制
Target of Action
Belinostat is a histone deacetylase (HDAC) inhibitor . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This enzyme is involved in changing the conformation of DNA, thereby regulating gene expression .
Mode of Action
Belinostat inhibits the activity of HDAC, thus preventing the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . This inhibition of HDAC activity leads to an accumulation of acetylated histones and other proteins .
Biochemical Pathways
The accumulation of acetylated histones and other proteins caused by belinostat can lead to changes in gene expression . This can result in increased expression of tumor-suppressor genes . The precise biochemical pathways affected by belinostat are still being researched, but it is known that the drug can induce cell cycle arrest and/or apoptosis of some transformed cells .
Pharmacokinetics
Belinostat is primarily metabolized by UGT1A1 and to a lesser extent by CYP2A6, CYP2C9, and CYP3A4 enzymes . The drug is extensively metabolized, primarily by glucuronidation mediated by UGT1A1 . The clearance of belinostat is between 52.6 and 70.5 L/h and the volume of distribution is between 268.3 and 409.2 L . The drug is mostly cleared from plasma within 8 hours .
Result of Action
The inhibition of HDAC activity by belinostat leads to changes in gene expression, including increased expression of tumor-suppressor genes . This can result in the induction of cell cycle arrest and/or apoptosis of some transformed cells . The drug has been shown to have therapeutic effects in patients with relapsed or refractory peripheral T-cell lymphoma (PTCL) .
Action Environment
The action of belinostat can be influenced by the reducing environment of a tumor cell . For example, the redox active-Cu (II) ion would undergo reduction to Cu (I) resulting in the release of two molar equivalents of the active drug, belinostat . The drug’s action can also be influenced by the patient’s liver function, as belinostat is primarily metabolized by the liver .
安全和危害
Belinostat is genotoxic according to Ames test and may impair male fertility . It is frequently associated with hematologic toxicity such as leukopenia and thrombocytopenia . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .
未来方向
属性
IUPAC Name |
(E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNRHFGMJRPRSK-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194378 | |
Record name | Belinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Belinostat inhibits the activity of histone deacetylase (HDAC) thus prevents the removal of acetyl groups from the lysine residues of histones and some non-histone proteins. In vitro, belinostat caused the accumulation of acetylated histones and other proteins, increased the expression of tumor-suppressor genes. It ultimately induces cell cycle arrest, inhibition of angiogenesis and/or apoptosis of some transformed cells. | |
Record name | Belinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05015 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Belinostat | |
CAS RN |
866323-14-0, 414864-00-9 | |
Record name | Belinostat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866323-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Belinostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866323140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Belinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05015 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Belinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BELINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4H96P17NZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。